hGGPPS-IN-1

Catalog No.
S15751098
CAS No.
M.F
C13H13N3O6P2S
M. Wt
401.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hGGPPS-IN-1

Product Name

hGGPPS-IN-1

IUPAC Name

[[(2-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-phosphonomethyl]phosphonic acid

Molecular Formula

C13H13N3O6P2S

Molecular Weight

401.27 g/mol

InChI

InChI=1S/C13H13N3O6P2S/c17-23(18,19)13(24(20,21)22)16-11-9-6-7-25-12(9)15-10(14-11)8-4-2-1-3-5-8/h1-7,13H,(H,14,15,16)(H2,17,18,19)(H2,20,21,22)

InChI Key

OVNNLIKSDUSVRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C=CSC3=N2)NC(P(=O)(O)O)P(=O)(O)O

hGGPPS-IN-1 is a potent inhibitor of human geranylgeranyl diphosphate synthase, a crucial enzyme in the mevalonate pathway responsible for synthesizing geranylgeranyl diphosphate. This compound belongs to the class of C-2 substituted thienopyrimidine bisphosphonates, which are designed to target the active site of the enzyme effectively. The chemical structure of hGGPPS-IN-1 is characterized by its complex arrangement, including a thienopyrimidine scaffold that contributes to its biological activity and specificity against the hGGPPS enzyme .

The primary chemical reaction involving hGGPPS-IN-1 occurs when it binds to the active site of human geranylgeranyl diphosphate synthase, inhibiting its activity. This inhibition disrupts the synthesis of geranylgeranyl diphosphate, leading to decreased post-translational modifications of proteins that require this lipid for proper function. The interaction between hGGPPS-IN-1 and the enzyme is facilitated by metal coordination, particularly with magnesium ions, which are essential for the binding of bisphosphonates to GGPPS .

hGGPPS-IN-1 exhibits significant biological activity as an inhibitor of hGGPPS, leading to apoptosis in multiple myeloma cells. By blocking the biosynthesis of geranylgeranyl diphosphate, it effectively downregulates the post-translational geranylgeranylation of small GTPases such as Rap-1A, which are critical for cell survival and proliferation. Studies have shown that treatment with hGGPPS-IN-1 results in altered phosphorylation states of key signaling proteins like ERK and AKT, indicating its potential as a therapeutic agent in cancer treatment .

The synthesis of hGGPPS-IN-1 involves several steps focused on constructing the thienopyrimidine scaffold and introducing the bisphosphate functionality. It typically includes:

  • Formation of Thienopyrimidine Core: The initial step involves synthesizing the thienopyrimidine backbone through cyclization reactions.
  • Substitution at C-2 Position: This step introduces specific substituents at the C-2 position to enhance binding affinity and selectivity towards hGGPPS.
  • Phosphorylation: The final step involves converting hydroxyl groups into bisphosphonate moieties, which are crucial for mimicking natural substrates of GGPPS.

These methods ensure that the resulting compound retains high potency and specificity against its target enzyme .

hGGPPS-IN-1 has potential applications in cancer therapy, particularly for hematologic malignancies such as multiple myeloma. Its ability to inhibit hGGPPS can disrupt oncogenic signaling pathways that rely on geranylgeranylation for their activity. Additionally, it may serve as a lead compound for developing new therapeutic agents targeting similar pathways in various cancers .

Interaction studies have demonstrated that hGGPPS-IN-1 binds effectively to human geranylgeranyl diphosphate synthase through coordination with magnesium ions at its active site. These studies utilize techniques such as molecular docking and crystallography to elucidate the binding modes and affinities of hGGPPS-IN-1 compared to other known inhibitors. The presence of magnesium ions is crucial for stabilizing the complex formed between the enzyme and the inhibitor, enhancing our understanding of how metal coordination affects drug design .

Several compounds exhibit similar inhibitory effects on human geranylgeranyl diphosphate synthase. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
IbandronateBisphosphonateInhibits bone resorption by targeting GGPPSClinically used for osteoporosis
CML-07-119C-2 substituted thienopyrimidineInduces apoptosis in multiple myeloma cellsSelective intracellular target engagement
GeranylgeraniolNatural productPrecursor for geranylgeranyl diphosphateEssential metabolite in cell signaling
Zoledronic acidBisphosphonateSimilar mechanism targeting bone metabolismPotent anti-resorptive agent

hGGPPS-IN-1 is unique due to its specific structural modifications at the C-2 position, which enhance its selectivity and potency against human geranylgeranyl diphosphate synthase compared to other bisphosphonates .

Through these detailed analyses, hGGPPS-IN-1 emerges as a promising candidate for further development in cancer therapeutics, showcasing significant potential due to its unique properties and mechanisms of action.

XLogP3

0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

401.00003031 g/mol

Monoisotopic Mass

401.00003031 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

Explore Compound Types